Indole, 1-(1-sec-butoxyethyl)-
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Overview
Description
Indole, 1-(1-sec-butoxyethyl)- is a derivative of indole, a heterocyclic aromatic organic compound Indole and its derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 1-(1-sec-butoxyethyl)- typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . For the specific synthesis of Indole, 1-(1-sec-butoxyethyl)-, a secondary butyl group is introduced at the 1-position of the indole ring through alkylation reactions .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that allow for the efficient and scalable production of the desired compounds . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Indole, 1-(1-sec-butoxyethyl)- can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxindoles, and indolines, which have significant biological and pharmaceutical applications .
Scientific Research Applications
Indole, 1-(1-sec-butoxyethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Indole, 1-(1-sec-butoxyethyl)- involves its interaction with various molecular targets and pathways. The indole ring structure allows it to mimic natural substrates and bind to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular processes such as gene expression, signal transduction, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter with roles in mood regulation and other physiological processes.
Uniqueness
Indole, 1-(1-sec-butoxyethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over other indole derivatives in certain contexts .
Properties
CAS No. |
85592-25-2 |
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Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-(1-butan-2-yloxyethyl)indole |
InChI |
InChI=1S/C14H19NO/c1-4-11(2)16-12(3)15-10-9-13-7-5-6-8-14(13)15/h5-12H,4H2,1-3H3 |
InChI Key |
UOHBCACBEBPKOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(C)N1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
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